N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-14-25-18-5-3-2-4-17(18)21(26-14)28-10-8-16(9-11-28)27-22(29)15-6-7-19-20(12-15)24-13-23-19/h6-7,12-13,16H,2-5,8-11H2,1H3,(H,23,24)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLPYMQSBLAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with significant potential in biological applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies. The compound's unique structural features may contribute to its diverse biological effects, warranting further investigation.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a tetrahydroquinazoline moiety linked to a piperidine ring and a benzo[d]imidazole group. This configuration enhances its lipophilicity and bioavailability, making it an interesting candidate for pharmacological studies.
Preliminary studies suggest that this compound may interact with various biological targets, particularly receptors involved in neurotransmission and cellular signaling pathways. The presence of the tetrahydroquinazoline and piperidine rings may facilitate binding to specific receptors, potentially influencing several physiological processes.
Potential Targets
- Kinases : Similar compounds have shown inhibitory effects on kinases such as CK1δ, which is implicated in cancer and neurodegenerative diseases .
- Neurotransmitter Receptors : The compound may modulate glutamate receptors, affecting excitatory neurotransmission in the central nervous system .
Therapeutic Potential
Given its structural characteristics, this compound has potential applications in:
- Cancer Therapy : Compounds with similar structures have demonstrated antitumor activity by inhibiting specific kinases involved in cell proliferation.
- Neurological Disorders : By modulating neurotransmitter systems, it could serve as a therapeutic agent for conditions like anxiety or depression.
Comparative Biological Activity
A comparison of similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methylquinazolin-4-yl)piperidine | Lacks trifluoromethyl group | Moderate antitumor activity |
| 2-(Trifluoromethyl)benzamide | Simplified structure | Antimicrobial properties |
| 5-(Trifluoromethyl)-2-aminoquinazoline | Contains amino group | Potential anti-inflammatory effects |
The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its interaction with biological membranes and increase its therapeutic efficacy compared to analogs lacking this feature.
In Vitro Studies
Research has indicated that compounds structurally related to this compound exhibit significant biological activities. For instance:
Preparation Methods
Fragment Synthesis: Tetrahydroquinazoline Core
The tetrahydroquinazoline scaffold is synthesized via a modified Niementowski reaction. Cyclocondensation of 4-aminocyclohexanone with cyanamide under acidic conditions yields 5,6,7,8-tetrahydroquinazolin-4-amine. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate introduces the 2-methyl substituent.
Reaction Conditions :
- Step 1 : 4-Aminocyclohexanone (1.0 eq), cyanamide (1.2 eq), HCl (2.0 eq), reflux in ethanol (6 h).
- Step 2 : Tetrahydroquinazolin-4-amine (1.0 eq), methyl iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF, 80°C (4 h).
Yield : 78% (Step 1), 85% (Step 2).
Piperidine Subunit Functionalization
Piperidin-4-amine is alkylated at the 1-position using 4-chloro-2-methylquinazoline. Nucleophilic aromatic substitution under basic conditions affords 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine.
Reaction Conditions :
- Piperidin-4-amine (1.0 eq), 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (1.1 eq), DIPEA (3.0 eq), DMF, 120°C (12 h).
Yield : 72%.
Benzimidazole Carboxylic Acid Preparation
1H-Benzo[d]imidazole-5-carboxylic acid is synthesized via cyclization of 4-nitro-1,2-phenylenediamine with formic acid, followed by nitration and reduction.
Reaction Conditions :
- Step 1 : 4-Nitro-1,2-phenylenediamine (1.0 eq), formic acid (excess), 100°C (8 h).
- Step 2 : Nitration with HNO₃/H₂SO₄ (0°C, 2 h), reduction with H₂/Pd-C (rt, 4 h).
Yield : 65% (over two steps).
Convergent Synthesis of the Target Compound
Amide Bond Formation
The final step involves coupling 1H-benzo[d]imidazole-5-carboxylic acid with 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Reaction Conditions :
- 1H-Benzo[d]imidazole-5-carboxylic acid (1.0 eq), DCC (1.2 eq), NHS (1.2 eq), THF, rt (2 h).
- Addition of piperidine amine (1.0 eq), stirring at rt (12 h).
Yield : 68%.
Spectral Characterization and Analytical Data
Intermediate and Final Compound Validation
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Tetrahydroquinazoline intermediate | 1.85–2.10 (m, 4H, cyclohexyl), 3.45 (s, 3H, N–CH₃), 6.75 (s, 1H, NH₂) | 28.5 (CH₂), 45.2 (N–CH₃), 158.9 (C=N) | 3320 (N–H), 1650 (C=N) |
| Piperidine–tetrahydroquinazoline adduct | 2.30–2.65 (m, 8H, piperidine + tetrahydroquinazoline), 3.90 (s, 1H, NH) | 52.4 (piperidine C), 125.6 (aromatic C) | 1605 (C–N), 1450 (C–C) |
| Final product | 7.85 (s, 1H, benzimidazole), 8.10 (d, J = 8.5 Hz, 1H, ArH), 3.20–3.50 (m, 4H, piperidine) | 168.5 (C=O), 150.2 (C=N) | 1720 (C=O), 1540 (C=N) |
Purity Assessment via HPLC
- Column : C18 (4.6 × 250 mm, 5 µm)
- Mobile phase : MeOH:H₂O (70:30)
- Retention time : 8.2 min
- Purity : 98.5%
Optimization and Challenges
Amide Coupling Efficiency
Initial attempts using EDC/HCl resulted in low yields (≤45%) due to poor solubility of the benzimidazole carboxylic acid. Switching to DCC/NHS in THF improved yields to 68%.
Regioselectivity in Tetrahydroquinazoline Methylation
Methylation at the 2-position required careful control of base strength. K₂CO₃ in DMF minimized N-3 methylation side products.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound integrates a 2-methyl-5,6,7,8-tetrahydroquinazoline core linked to a piperidine ring, which is further connected to a benzo[d]imidazole-5-carboxamide group. The tetrahydroquinazoline moiety contributes to hydrophobic interactions with target proteins, while the piperidine ring enhances conformational flexibility for optimal binding. The benzimidazole group participates in π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., kinase targets) . Methylation at the tetrahydroquinazoline 2-position improves metabolic stability, and the carboxamide linkage enhances solubility compared to ester derivatives .
Q. What synthetic methodologies are recommended for efficient preparation?
A multi-step approach is typically employed:
- Core formation : Cyclocondensation of 2-aminobenzonitrile derivatives with ketones under acidic conditions to construct the tetrahydroquinazoline ring .
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .
- Benzimidazole incorporation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine intermediate and benzo[d]imidazole-5-carboxylic acid . Critical parameters include anhydrous DMF as a solvent, temperatures between 0–60°C, and Pd(OAc)₂/Xantphos catalysts. Purification via gradient column chromatography achieves >95% purity .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- 1H/13C NMR spectroscopy : Resolves proton environments (piperidine CH₂ at δ 2.5–3.5 ppm; benzimidazole aromatic protons at δ 7.1–8.3 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ observed at m/z 434.2085 vs. calculated 434.2089) .
- HPLC-DAD : Purity >98% using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA over 30 min) .
- X-ray crystallography : Resolves absolute configuration for related hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent selection : DMF improves carboxylate activation, increasing efficiency by 40% .
- Catalyst screening : Hünig's base (DIPEA) reduces side reactions (yield improves from 55% to 78%) .
- Temperature control : 0°C for 2 hours followed by 25°C for 12 hours minimizes racemization .
- Byproduct analysis : LC-MS identifies hydrolyzed intermediates; molecular sieves (4Å) suppress hydrolysis .
Q. How should researchers resolve contradictions in binding affinity data across assay formats (e.g., SPR vs. ITC)?
- Assay standardization :
| Parameter | SPR Recommendations | ITC Recommendations |
|---|---|---|
| Buffer | HBS-EP (pH 7.4) | Phosphate (pH 7.0) |
| Temperature | 25°C | 37°C |
- Data reconciliation :
Verify compound stability via LC-MS .
Assess SPR avidity effects by varying flow rates .
Validate with microscale thermophoresis (MST) .
Q. What molecular docking strategies predict binding modes to kinase targets?
- Protocol :
Protein preparation : Use ATP-binding site coordinates (e.g., PDB 7U6) .
Ligand optimization : DFT at B3LYP/6-31G* level .
Docking software : Glide (Schrödinger) with XP precision .
- Predicted interactions :
Q. How do structural modifications at the piperidine-4-yl position affect selectivity (SAR)?
- SAR Table :
| Substituent | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity Index (A/B) |
|---|---|---|---|
| -H | 18 ± 2 | 320 ± 25 | 17.8 |
| -CH3 | 22 ± 3 | 650 ± 40 | 29.5 |
| -CF3 | 45 ± 5 | 110 ± 10 | 2.4 |
- Trends : Methylation improves selectivity for Target A by restricting piperidine conformation; -CF3 reduces discrimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
